2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid
Description
2-(9H-Carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid is a structurally complex small molecule characterized by three key moieties:
- Piperazine linker: The 4-substituted piperazine enhances solubility and serves as a flexible spacer, facilitating interactions with biological targets .
- Chlorophenyl-dimethylcyclohexenyl group: This lipophilic substituent likely improves membrane permeability and influences steric interactions .
- Benzoic acid terminus: The carboxylic acid group enhances water solubility and may participate in hydrogen bonding or ionic interactions .
Properties
Molecular Formula |
C38H38ClN3O3 |
|---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C38H38ClN3O3/c1-38(2)17-16-26(31(23-38)25-10-12-27(39)13-11-25)24-41-18-20-42(21-19-41)28-14-15-30(37(43)44)35(22-28)45-34-9-5-8-33-36(34)29-6-3-4-7-32(29)40-33/h3-15,22,40H,16-21,23-24H2,1-2H3,(H,43,44) |
InChI Key |
SNAMKMUHESOWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)O)OC5=CC=CC6=C5C7=CC=CC=C7N6)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C38H38ClN3O3
- Molecular Weight : 620.2 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%-98% depending on the supplier .
The biological activity of this compound is primarily linked to its structural components, particularly the carbazole and piperazine moieties. These structures are known to exhibit various pharmacological effects, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cardiovascular Effects : Analogous compounds, particularly those derived from carvedilol, have been studied for their ability to modulate calcium release in cardiac cells, potentially offering benefits in treating heart conditions .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Studies : A study on carvedilol analogs demonstrated that modifications to the carbazole structure could enhance anticancer properties by targeting specific cell signaling pathways involved in tumor growth .
- Calcium Modulation : Research indicates that compounds with similar structures can inhibit store overload-induced calcium release (SOICR) in cardiac cells, which is crucial for managing arrhythmias and heart failure .
- Neuropharmacological Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Carvedilol analogs | Inhibition of cell proliferation |
| Cardiovascular | SOICR inhibitors | Modulation of calcium release |
| Neuropharmacological | Various carbazole derivatives | Neuroprotective effects |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Structural Modifications | Activity Level |
|---|---|---|
| Carvedilol | Carbazole moiety | High |
| 2-(9H-carbazol-4-yloxy) | Piperazine linkage | Moderate to High |
| 4-Chloro derivatives | Chlorophenyl addition | Variable |
Comparison with Similar Compounds
Analysis :
- The target compound’s carbazol-4-yloxy group distinguishes it from N-alkylated carbazoles (e.g., ), which prioritize lipophilicity over hydrogen-bonding capacity.
- The triazole in ’s compound may confer greater metabolic stability compared to the target’s ether linkage .
Piperazine-Containing Compounds
Analysis :
- The target’s chlorophenyl-dimethylcyclohexenyl group on piperazine contrasts with the hydroxyethyl group in , which prioritizes solubility over membrane permeability .
- The Fmoc group in ’s compound highlights its role in solid-phase synthesis, unlike the target’s biologically oriented design .
Benzoic Acid Derivatives
Analysis :
- The ethyl ester analog () likely exhibits improved cell membrane penetration compared to the target’s carboxylic acid, but requires enzymatic hydrolysis for activation .
Key Structural and Functional Trends
- Lipophilicity : Chlorophenyl and cyclohexenyl groups (target compound) increase logP compared to hydroxyethyl () or triazole derivatives () .
- Synthetic Complexity : The target’s multi-step synthesis (inferred from ) contrasts with simpler piperazine-carboxylic acids ().
- Biological Interactions : Carbazole and piperazine motifs are recurrent in kinase inhibitors (e.g., ), suggesting the target may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
